Product packaging for 3-Chloro-3-methylhexane(Cat. No.:CAS No. 43197-78-0)

3-Chloro-3-methylhexane

Cat. No.: B1594247
CAS No.: 43197-78-0
M. Wt: 134.65 g/mol
InChI Key: UTKDCNDVTOWUHW-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Alkanes Research

Halogenated alkanes, or alkyl halides, are a class of organic compounds where one or more hydrogen atoms in an alkane have been replaced by a halogen. They are broadly classified into primary, secondary, and tertiary categories based on the substitution pattern of the carbon atom bonded to the halogen. libretexts.org 3-Chloro-3-methylhexane falls into the category of a tertiary alkyl halide because the carbon atom bonded to the chlorine atom is also bonded to three other carbon atoms. libretexts.orgquora.com This classification is crucial as it largely dictates the compound's reactivity and the types of reactions it will preferentially undergo. libretexts.org Research on halogenated alkanes is extensive due to their utility as intermediates in organic synthesis and their appearance in various industrial and environmental contexts.

Significance of Tertiary Alkyl Halides in Reaction Mechanism Studies

Tertiary alkyl halides, such as this compound, are of particular interest in the study of reaction mechanisms. quora.com Due to significant steric hindrance around the carbon-halogen bond, they are generally poor substrates for bimolecular nucleophilic substitution (SN2) reactions. quora.comquora.com Instead, they readily undergo unimolecular nucleophilic substitution (SN1) and unimolecular elimination (E1) reactions, which proceed through a carbocation intermediate. quora.comquora.com The stability of the resulting tertiary carbocation is a key factor driving these reaction pathways. quora.com The study of compounds like this compound has been instrumental in developing our understanding of these fundamental reaction mechanisms, including the kinetics, stereochemistry, and factors influencing product distribution.

Overview of Research Areas Pertaining to this compound

Research involving this compound primarily focuses on its behavior in nucleophilic substitution and elimination reactions. Key areas of investigation include:

Solvolysis Reactions: The reaction of this compound with a solvent that also acts as the nucleophile is a classic example of an SN1 reaction. lscollege.ac.inucsd.edu Studies often explore the kinetics and products of solvolysis in various solvents, such as water, alcohols, or acetic acid. brainly.comvaia.com

Stereochemistry: When starting with a chiral form of this compound, the stereochemical outcome of its reactions provides deep insight into the mechanism. The formation of a planar carbocation intermediate in SN1 reactions typically leads to a racemic mixture of products. lscollege.ac.inucsd.edubrainly.com

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound undergoes elimination reactions to form alkenes. askfilo.com The regioselectivity of these reactions, often governed by Zaitsev's rule, is a subject of study.

Competition between Substitution and Elimination: A significant area of research is understanding the factors that favor either substitution or elimination pathways. These factors include the nature of the nucleophile/base, the solvent, and the reaction temperature. chemeurope.com

Chemical and Physical Properties

The physical and chemical properties of this compound are foundational to its behavior in chemical reactions.

PropertyValue
Molecular Formula C7H15Cl
Molecular Weight 134.65 g/mol
CAS Number 43197-78-0
Boiling Point Approximately 145°C
Solubility Insoluble in water; soluble in organic solvents
Chirality The C3 carbon is a chiral center when isotopically labeled, but in its standard form, the presence of two ethyl groups on either side of the central carbon chain can be debated in terms of creating a chiral center. For the purpose of many reaction studies, it is often treated as chiral to observe stereochemical outcomes.

Data sourced from multiple chemical databases. nih.govguidechem.comontosight.ai

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 3-methyl-3-hexanol (B1585239) with a chlorinating agent.

Reaction with Hydrogen Chloride: A straightforward method is the treatment of 3-methyl-3-hexanol with concentrated hydrochloric acid. chemicalbook.com The reaction proceeds via an SN1 mechanism where the hydroxyl group is protonated by the acid, forming a good leaving group (water). The subsequent departure of water generates a stable tertiary carbocation, which is then attacked by the chloride ion to yield the final product.

Reaction Mechanisms

The reactivity of this compound is dominated by its tendency to form a tertiary carbocation.

Nucleophilic Substitution (SN1)

The SN1 reaction of this compound is a two-step process:

Formation of a Carbocation: The carbon-chlorine bond breaks heterolytically, with the chlorine atom taking both electrons to form a chloride ion. This is the slow, rate-determining step and results in the formation of a planar tertiary carbocation (3-methylhexan-3-yl cation). chemeurope.comlibretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. chemeurope.comlibretexts.org Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of stereoisomers if the starting material is chiral. lscollege.ac.inucsd.edu For example, the hydrolysis of (S)-3-chloro-3-methylhexane results in a racemic mixture of (R)- and (S)-3-methyl-3-hexanol. ucsd.edubrainly.com

Elimination (E1 and E2)

Elimination reactions of this compound also proceed readily.

E1 Mechanism: Similar to the SN1 reaction, the E1 mechanism begins with the formation of the tertiary carbocation. chemeurope.com In a subsequent step, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond.

E2 Mechanism: In the presence of a strong, sterically hindered base, the E2 mechanism can occur. askfilo.com This is a concerted, one-step process where the base removes a proton from a β-carbon at the same time the chloride ion leaves.

The reaction of this compound with alcoholic potassium hydroxide (B78521) (a strong base) typically leads to a mixture of alkene products via an E2 mechanism. askfilo.com According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. askfilo.com The possible alkene products are 3-methylhex-2-ene, 3-methylhex-3-ene, and 2-ethyl-1-pentene (B13815229).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15Cl B1594247 3-Chloro-3-methylhexane CAS No. 43197-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-3-methylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl/c1-4-6-7(3,8)5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKDCNDVTOWUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962953
Record name 3-Chloro-3-methylhexane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43197-78-0
Record name 3-Chloro-3-methylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-3-methylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies of 3 Chloro 3 Methylhexane

Direct Halogenation Approaches

Direct halogenation of alkanes, such as 3-methylhexane (B165618), with chlorine in the presence of heat or ultraviolet (UV) light proceeds via a free radical mechanism. byjus.com This method involves the substitution of a hydrogen atom on the alkane with a chlorine atom. byjus.com The reaction is initiated by the homolytic cleavage of the chlorine molecule (Cl-Cl) to generate chlorine radicals. wou.edu These radicals then abstract a hydrogen atom from the alkane, creating an alkyl radical, which in turn reacts with another chlorine molecule to form the chlorinated alkane and a new chlorine radical, propagating the chain reaction. organicchemistrytutor.com

Consideration of Regioselectivity and Stereoselectivity

Regioselectivity in the direct chlorination of 3-methylhexane is a critical factor. The stability of the intermediate alkyl radical dictates the major product. fiveable.meyoutube.com The order of radical stability is tertiary > secondary > primary. youtube.com In the case of 3-methylhexane, hydrogen abstraction can occur at primary, secondary, or the single tertiary carbon. The tertiary carbon at the 3-position, being the most substituted, will form the most stable tertiary radical. youtube.com Consequently, the major product of the reaction is 3-chloro-3-methylhexane. chegg.com However, chlorination is known to be less selective than bromination, meaning that a mixture of monochlorinated products, including primary and secondary chlorides, will also be formed to an appreciable extent. organicchemistrytutor.comyoutube.com

Position of Hydrogen AbstractionType of RadicalStabilityMajor/Minor Product
Carbon 3TertiaryMost StableMajor
Secondary Carbons (2, 4, 5)SecondaryLess StableMinor
Primary Carbons (1, 6, and methyl group)PrimaryLeast StableMinor

Stereoselectivity must also be considered. The tertiary radical intermediate formed at the 3-position of 3-methylhexane is trigonal planar and sp2-hybridized. chemistrysteps.compressbooks.pub The subsequent attack by a chlorine molecule can occur from either face of the planar radical with equal probability. chemistrysteps.comstudyorgo.com If the starting material were an optically active enantiomer of 3-methylhexane, the reaction at the chiral center would lead to a racemic mixture of (R)- and (S)-3-chloro-3-methylhexane. brainly.comvaia.com

Hydrohalogenation of Unsaturated Precursors

A more regioselective method for the synthesis of this compound involves the hydrohalogenation of an alkene. studysmarter.co.ukpressbooks.pub This electrophilic addition reaction involves the addition of a hydrogen halide, such as hydrogen chloride (HCl), across the double bond of an alkene. masterorganicchemistry.com

Alkene Substrates for this compound Formation

Several alkene isomers can serve as precursors for the synthesis of this compound upon reaction with HCl. vaia.comchegg.com The key is that the double bond must be positioned such that the addition of HCl leads to the desired product.

Regiochemical Control in Hydrohalogenation Reactions

The regiochemistry of the hydrohalogenation of unsymmetrical alkenes is governed by Markovnikov's rule. wikipedia.orglibretexts.org This rule states that in the addition of a protic acid (like HCl) to an alkene, the hydrogen atom attaches to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide attaches to the more substituted carbon atom. periodicchemistry.comstudysmarter.co.ukbyjus.com This is because the reaction proceeds through the formation of the most stable carbocation intermediate. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, a tertiary carbocation at the 3-position must be formed.

Application of Markovnikov's Rule

The following alkenes can be used to synthesize this compound in accordance with Markovnikov's rule:

3-Methyl-2-hexene (B101136): The double bond is between carbons 2 and 3. Protonation of carbon 2 (which has one hydrogen) leads to a more stable tertiary carbocation at carbon 3. Subsequent attack by the chloride ion yields this compound. vaia.comchegg.com

3-Methyl-3-hexene: The double bond is between carbons 3 and 4. Protonation of carbon 4 leads to the formation of a tertiary carbocation at carbon 3, which then reacts with the chloride ion to give the desired product. vaia.comchegg.com

Alkene PrecursorPosition of Double BondPredicted Major Product with HCl
3-Methyl-2-hexeneC2-C3This compound
3-Methyl-3-hexeneC3-C4This compound

Reaction Conditions and Catalysis in Hydrohalogenation

The hydrohalogenation of alkenes is typically carried out by bubbling the hydrogen halide gas through a solution of the alkene or by using a solution of the hydrogen halide in a non-reactive solvent. wikipedia.org The reaction is generally acid-catalyzed. masterorganicchemistry.com While traditional hydrohalogenation relies on the inherent reactivity of the alkene and the hydrogen halide, recent advancements have explored the use of catalysts to improve reaction rates and selectivity, particularly for less reactive alkenes. researchgate.net For instance, iron and cobalt complexes have been investigated for catalytic hydrofunctionalization reactions. nih.govacs.org However, for the synthesis of a tertiary halide like this compound from the specified precursors, the reaction with HCl proceeds readily without the need for specialized catalysts due to the formation of a stable tertiary carbocation intermediate. masterorganicchemistry.com

Alternative Synthetic Pathways for Alkyl Chlorides

The synthesis of alkyl chlorides, including tertiary structures like this compound, is not limited to alcohol precursors. nih.gov Modern synthetic chemistry offers various methods starting from different functional groups, which can be advantageous depending on substrate availability and desired reaction conditions. ijrpr.com

One major alternative is the chlorination of alkanes . google.com Direct chlorination of an alkane, such as 3-methylhexane, can theoretically yield this compound. This process typically proceeds via a free-radical mechanism. However, controlling the regioselectivity of this reaction is a significant challenge, as it can lead to a mixture of monochlorinated and polychlorinated isomers. For instance, the free-radical chlorination of 3-methylhexane would likely produce not only the desired tertiary chloride but also various secondary chlorides. Researchers have explored catalytic systems to improve regioselectivity. For example, a process using a metal chloride as the chlorine source in the presence of a hypervalent iodine catalyst has been developed for the regiospecific chlorination of aliphatic compounds. google.com

Another versatile approach involves the addition of chlorine-containing reagents to alkenes . nih.gov For this compound, this would entail starting with an appropriate isomer of methylhexene. The hydrochlorination of an alkene (addition of HCl) follows Markovnikov's rule, where the chloride atom adds to the more substituted carbon of the double bond. Therefore, the reaction of 3-methylhex-3-ene with hydrogen chloride would be a viable route to form the target molecule.

Furthermore, advancements in catalysis have introduced novel methods. numberanalytics.com A dual photoredox and cobalt catalysis system has been shown to facilitate the hydrohalogenation of aliphatic alkenes. organic-chemistry.org Similarly, a visible-light-mediated dual catalysis strategy has been developed for the synthesis of arylated chloroalkanes, demonstrating the potential of modern catalytic systems to create C-Cl bonds with high precision. cam.ac.uk

The table below summarizes some alternative synthetic approaches applicable to the formation of tertiary alkyl chlorides.

Table 1: Alternative Synthetic Pathways to Tertiary Alkyl Chlorides

Starting Material Reagent(s) General Method Key Features
Alkane (e.g., 3-methylhexane) Cl₂, light/heat Free-Radical Halogenation Often lacks regioselectivity, producing isomeric mixtures.
Alkane Metal Chloride, Hypervalent Iodine Catalyst Catalytic Chlorination Aims to improve regioselectivity over free-radical methods. google.com
Alkene (e.g., 3-methylhex-3-ene) HCl Hydrohalogenation Follows Markovnikov's rule, suitable for creating tertiary chlorides from specific alkenes.
Alkene Collidine·HCl, Photoredox/Cobalt Catalyst Catalytic Hydrohalogenation Modern catalytic method for functionalizing alkenes. organic-chemistry.org
Alcohol Benzoyl Chloride, Diethylcyclopropenone (catalyst) Nucleophilic Substitution Organocatalytic method providing an alternative to traditional acid-based routes. organic-chemistry.org

Future Directions in the Sustainable Synthesis of this compound

The future of chemical synthesis is increasingly driven by the principles of green chemistry, which aim to develop processes that are more environmentally friendly, efficient, and safe. core.ac.uk This focus on sustainability is shaping the development of new methods for producing alkyl halides like this compound. numberanalytics.com

A key trend is the development of catalytic processes . numberanalytics.com Catalysts, by their nature, reduce the energy requirements of reactions and can be used in smaller quantities, minimizing waste. solubilityofthings.com For alkyl chloride synthesis, research is moving away from stoichiometric reagents that are consumed in the reaction towards catalytic systems that can be recycled and reused. numberanalytics.com This includes the use of transition metal catalysts, organocatalysts, and biocatalysts (enzymes) to perform chlorination reactions under milder conditions. numberanalytics.comsolubilityofthings.com For example, a catalytic version of the Appel reaction has been developed, using a phosphine (B1218219) catalyst with a readily available chlorinating agent, which can be applied to tertiary alcohols. organic-chemistry.orgacs.org

Another significant area of development is the use of alternative energy sources . acs.org Microwave irradiation and ultrasonic irradiation are being explored to accelerate reaction times and improve energy efficiency compared to conventional heating methods. acs.org Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents another eco-friendly approach that can reduce or eliminate the need for solvents. acs.orgrsc.org

The choice of solvents and reagents is also a critical aspect of sustainable synthesis. core.ac.uk There is a strong push to replace hazardous solvents and toxic chlorinating agents, such as thionyl chloride or phosgene (B1210022), with greener alternatives. scirp.org Research into solvent-free reaction conditions is a major goal. acs.org Additionally, developing methods that utilize more benign chlorine sources, like alkali metal chlorides (e.g., sodium chloride), is an active area of investigation. google.com For instance, a novel method for generating the Vilsmeier-Haack reagent, which can be used to convert alcohols to alkyl chlorides, avoids toxic reagents like phosgene and thionyl chloride. scirp.org

Future synthetic strategies will likely integrate these concepts, focusing on atom-economical reactions that maximize the incorporation of starting materials into the final product. acs.org The development of modular and automated synthesis platforms, potentially guided by artificial intelligence, could further optimize reaction pathways for efficiency and sustainability. solubilityofthings.com These advancements aim to create pathways to compounds like this compound that are not only chemically efficient but also environmentally responsible. solubilityofthings.com

Nucleophilic Substitution Reactions of 3 Chloro 3 Methylhexane

Unimolecular Nucleophilic Substitution (SN1) Mechanism

The SN1 reaction of 3-chloro-3-methylhexane is a stepwise process. The initial and rate-determining step involves the spontaneous dissociation of the carbon-chlorine bond, forming a tertiary carbocation and a chloride anion. openstax.orgucalgary.ca This is followed by a rapid attack of a nucleophile on the carbocation, leading to the formation of the substitution product. brainly.com

The first step in the SN1 mechanism for this compound is the heterolytic cleavage of the C-Cl bond, which results in the formation of a 3-methyl-3-hexyl carbocation. brainly.com This carbocation is a planar, sp²-hybridized species with a vacant p orbital. echemi.comchemistrysteps.com The stability of this carbocation is a critical factor driving the SN1 pathway. quizlet.com

Carbocation stability is influenced by several factors, with the primary one in this case being the presence of alkyl groups attached to the positively charged carbon. libretexts.org Alkyl groups are electron-donating and help to stabilize the positive charge through two main effects: the inductive effect and hyperconjugation. byjus.com The inductive effect involves the donation of electron density through the sigma bonds, while hyperconjugation involves the overlap of the C-H or C-C sigma bonds with the empty p orbital of the carbocation. leah4sci.com

The 3-methyl-3-hexyl carbocation is a tertiary carbocation, meaning the positively charged carbon is bonded to three other carbon atoms. The order of carbocation stability is tertiary > secondary > primary > methyl. libretexts.orgbyjus.com This high stability lowers the activation energy for its formation, making the SN1 reaction favorable. ucalgary.ca

Table 1: Relative Stability of Carbocations

Carbocation TypeStructure ExampleRelative Stability
Tertiary (3°)tert-Butyl cationMost Stable
Secondary (2°)Isopropyl cationMore Stable
Primary (1°)Ethyl cationLess Stable
MethylMethyl cationLeast Stable

The kinetics of the SN1 reaction of this compound are first-order, meaning the rate of the reaction is dependent only on the concentration of the alkyl halide. openstax.orglibretexts.org The rate law is expressed as:

Rate = k[this compound]

The choice of solvent significantly impacts the rate of SN1 reactions. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the SN1 pathway for this compound. libretexts.orglibretexts.org These solvents have a hydrogen atom attached to an electronegative atom, allowing them to form hydrogen bonds and possess large dipole moments. libretexts.org

Polar protic solvents facilitate the SN1 reaction in two primary ways:

Stabilization of the Transition State: The transition state for the rate-determining step involves the development of charge separation as the C-Cl bond breaks. Polar protic solvents stabilize this polarized transition state, lowering the activation energy and increasing the reaction rate. pressbooks.publibretexts.org

Solvation of the Carbocation and Leaving Group: The carbocation intermediate and the chloride anion are stabilized by solvation. The electron-rich ends of the solvent molecules surround the carbocation, and the proton-donating ends of the solvent solvate the leaving group through hydrogen bonding. pressbooks.pubquora.com

The ability of a solvent to stabilize ions is related to its dielectric constant. Solvents with higher dielectric constants are more effective at insulating the separated charges, thereby promoting ionization. libretexts.org For instance, the rate of an SN1 reaction can increase by a factor of 100,000 when changing the solvent from ethanol (B145695) to water. pressbooks.pub

Table 2: Effect of Solvent Polarity on SN1 Reaction Rate

SolventDielectric Constant (approx.)Relative Rate of Solvolysis (t-Butyl Chloride)
Acetic Acid61
Ethanol24200
Methanol (B129727)334,000
Water78100,000

When the starting material is chiral, as in the case of (S)-3-chloro-3-methylhexane or (R)-3-chloro-3-methylhexane, the stereochemistry of the product is a key consideration.

The carbocation intermediate formed in an SN1 reaction is trigonal planar and achiral. openstax.orgchemistrysteps.com The nucleophile can attack this planar intermediate from either face with equal probability. echemi.com This leads to the formation of a nearly 50:50 mixture of the two possible enantiomers of the product. openstax.orglibretexts.org This mixture of equal amounts of enantiomers is called a racemic mixture, and the process is known as racemization. libretexts.orglibretexts.org For example, the hydrolysis of (S)-3-chloro-3-methylhexane would be expected to produce a racemic mixture of (R)-3-methyl-3-hexanol and (S)-3-methyl-3-hexanol. libretexts.orgchegg.com

While racemization is the predominant outcome, complete 50:50 mixtures are not always observed. libretexts.org Often, there is a slight excess of the product with an inverted configuration compared to the starting material. openstax.orglibretexts.orgchegg.com This is attributed to the concept of "ion pairs". libretexts.orglibretexts.org

Stereochemical Outcomes of SN1 Reactions of this compound

Ion-Pair Effects on Stereoselectivity

In the unimolecular nucleophilic substitution (SN1) reaction of a chiral tertiary alkyl halide such as (S)-3-chloro-3-methylhexane, the stereochemical outcome is significantly influenced by the formation of ion pairs. The reaction begins with the dissociation of the leaving group, the chloride ion, to form a trigonal planar and achiral tertiary carbocation. In a purely theoretical model, the nucleophile would have an equal probability of attacking either face of this planar carbocation, leading to a 50:50 mixture of enantiomers, a product known as a racemic mixture. libretexts.org

However, experimental evidence demonstrates that complete racemization is rarely achieved. masterorganicchemistry.com Instead, a partial inversion of configuration is often observed. This phenomenon is attributed to the formation of an "ion pair" immediately following the dissociation of the alkyl halide. libretexts.orgaceorganicchem.com The departing chloride anion remains in close proximity to the newly formed carbocation, electrostatically associated with it. libretexts.org This "intimate" or "contact" ion pair means the leaving group temporarily shields the front face of the carbocation—the side from which it departed. libretexts.orglibretexts.org

Consequently, the nucleophile has a greater probability of attacking the exposed back side of the carbocation. libretexts.org This preferential backside attack results in an excess of the product with an inverted stereochemical configuration compared to the starting material. Only after the leaving group fully diffuses away from the carbocation, forming a "solvent-separated ion pair" or a "free" carbocation, can attack from the front side occur to yield the retention product. aceorganicchem.com The hydrolysis of (S)-3-chloro-3-methylhexane, for example, results in a product mixture that shows a predominance of the inverted (R)-3-methyl-3-hexanol. libretexts.org

Table 1: Stereochemical Outcome in SN1 Reaction of (S)-3-chloro-3-methylhexane

Stereochemical Outcome Percentage Rationale
Inversion of Configuration > 50% Preferential backside attack on the carbocation due to shielding of the front side by the chloride ion in the ion pair. libretexts.orglibretexts.org

| Retention of Configuration | < 50% | Attack on the front side of the carbocation after the chloride ion has diffused away. libretexts.org |

Influence of Nucleophile Strength and Concentration

While the nucleophile does not participate in the rate-determining step, its concentration can influence the distribution of products in situations where there are competing nucleophiles. libretexts.org For instance, if this compound were to react in a mixed solvent system, such as aqueous formic acid, both water and formic acid could act as nucleophiles. In such a scenario, the ratio of the resulting alcohol to the formate (B1220265) ester would be dependent on the relative concentrations and nucleophilicities of water and formic acid. libretexts.org A higher concentration of one nucleophile would shift the product equilibrium in its favor. openochem.org

Bimolecular Nucleophilic Substitution (SN2) Considerations

The bimolecular nucleophilic substitution (SN2) reaction mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.comyoutube.com This mechanism is characterized by a "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group. masterorganicchemistry.com

Competitive Nature with SN1 Reactions for Tertiary Alkyl Halides

For any given alkyl halide, there is often a competition between SN1, SN2, E1 (unimolecular elimination), and E2 (bimolecular elimination) pathways. For tertiary alkyl halides such as this compound, the competition between substitution pathways is decidedly one-sided. byjus.com

The SN2 pathway is effectively shut down by the high degree of steric hindrance around the tertiary carbon. chemistrysteps.comyoutube.com Conversely, the factors that inhibit the SN2 reaction are precisely those that favor the SN1 mechanism. The SN1 pathway proceeds through a carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. masterorganicchemistry.com Tertiary carbocations are the most stable class of carbocations due to the electron-donating inductive effects and hyperconjugation from the three attached alkyl groups. youtube.comquora.com

Because this compound can form a relatively stable tertiary carbocation and is sterically hindered to backside attack, it reacts exclusively via the SN1 mechanism (often in competition with the E1 mechanism), not the SN2 mechanism. byjus.compressbooks.pub

Table 3: Comparison of SN1 and SN2 Pathways for this compound

Feature SN1 Pathway SN2 Pathway Favored for this compound?
Substrate Structure Tertiary (3°) favored Methyl > 1° > 2° Yes (SN1)
Mechanism Two-step, carbocation intermediate byjus.com One-step, concerted byjus.com Yes (SN1)
Rate Law Rate = k[Alkyl Halide] pressbooks.pub Rate = k[Alkyl Halide][Nucleophile] pressbooks.pub Yes (SN1)
Steric Hindrance Favored by more substituted substrates chemistrysteps.com Disfavored by steric hindrance chemistrysteps.com Yes (SN1)

| Carbocation Stability | Proceeds via stable tertiary carbocation youtube.com | No carbocation formed | Yes (SN1) |

Elimination Reactions of 3 Chloro 3 Methylhexane

Unimolecular Elimination (E1) Mechanism

The E1 mechanism is a two-step process that proceeds through a carbocation intermediate. libretexts.org It is characteristic of tertiary alkyl halides, particularly in the presence of weak bases or polar protic solvents. quora.comchemeurope.com

Competition with SN1 Pathways

The E1 and SN1 (unimolecular nucleophilic substitution) reactions are highly competitive as they share a common first step: the formation of a carbocation intermediate. youtube.comscribd.com This initial, rate-determining step involves the dissociation of the leaving group (chloride ion) from the substrate. libretexts.orglibretexts.org Once the planar carbocation is formed, it can either be attacked by a nucleophile to yield a substitution (SN1) product or be deprotonated by a base to form an alkene (E1). youtube.comlscollege.ac.in

Several factors influence the balance between these competing pathways.

Temperature : Higher temperatures favor elimination (E1) over substitution (SN1). chemeurope.comlscollege.ac.in The elimination reaction involves the breaking of more bonds and thus has a higher entropy of activation, which is favored by increased thermal energy.

Nature of the Base/Nucleophile : While SN1 reactions are favored by weak nucleophiles, using a strongly basic nucleophile, even under conditions that might otherwise favor SN1, can lead to the formation of an alkene via an E2 pathway instead. chemeurope.comlscollege.ac.in For the E1 reaction to dominate, a weak, non-nucleophilic base is ideal.

For 3-chloro-3-methylhexane, hydrolysis or reaction with alcohols (which act as weak nucleophiles and weak bases) will typically produce a mixture of SN1 and E1 products. libretexts.orgyoutube.com

Carbocation Intermediate Role in E1 Reactions

The E1 reaction of this compound is initiated by the departure of the chloride ion, which is the rate-determining step. libretexts.orglibretexts.org This dissociation results in the formation of a tertiary carbocation, the 3-methylhexan-3-yl cation. quora.com This intermediate is relatively stable due to two primary effects:

Inductive Effect : The three alkyl groups (a methyl, an ethyl, and a propyl group) attached to the positively charged carbon donate electron density, helping to disperse the positive charge. quora.com

Hyperconjugation : The overlap of adjacent C-H and C-C sigma bonds with the empty p-orbital of the carbocation further stabilizes the positive charge.

The carbocation has a trigonal planar geometry with sp² hybridization, and the empty p-orbital lies perpendicular to this plane. libretexts.orglscollege.ac.in This planar structure allows the base to abstract a proton from either side of an adjacent carbon in the second step of the reaction. lscollege.ac.in

Regioselectivity in Alkene Product Formation (Saytzeff's Rule)

The second step of the E1 mechanism involves a base removing a proton from a carbon atom adjacent (beta) to the carbocation center. In this compound, there are two non-equivalent beta-carbons from which a proton can be abstracted: C2 and C4. This leads to the formation of different isomeric alkenes.

The regioselectivity of this step is governed by Saytzeff's (or Zaitsev's) Rule , which states that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.orglibretexts.org

Abstraction from C2 : Removal of a proton from the second carbon results in the formation of 3-methylhex-2-ene . This is a trisubstituted alkene.

Abstraction from C4 : Removal of a proton from the fourth carbon results in the formation of 3-methylhex-3-ene . This is also a trisubstituted alkene.

Since both primary products are trisubstituted, a mixture is expected. Further analysis shows that 3-methylhex-2-ene can exist as two geometric isomers (E and Z), while 3-methylhex-3-ene also has E/Z isomers. The relative stability of these isomers will determine the final product distribution, with the trans (E) isomers generally being more stable than the cis (Z) isomers due to reduced steric strain.

Alkene ProductSubstitutionPossible Isomers
3-methylhex-2-eneTrisubstitutedE/Z (cis/trans)
3-methylhex-3-eneTrisubstitutedE/Z (cis/trans)

Thermodynamic vs. Kinetic Product Control

The distribution of alkene products can be influenced by whether the reaction is under kinetic or thermodynamic control. dalalinstitute.comscribd.com

Kinetic Control : At lower temperatures, the reaction is essentially irreversible. libretexts.orglibretexts.org The product that forms the fastest (i.e., via the pathway with the lowest activation energy) will be the major product. This is the kinetic product. libretexts.org

Thermodynamic Control : At higher temperatures, the elimination reactions become reversible, allowing an equilibrium to be established. libretexts.orglibretexts.org Under these conditions, the most stable product will be the major product, regardless of how fast it is formed. This is the thermodynamic product. dalalinstitute.com

In the E1 elimination of this compound, the thermodynamically controlled products are the most stable alkenes, which are predicted by Saytzeff's rule. libretexts.org Therefore, heating the reaction will increase the proportion of the more stable trans (E) isomers of 3-methylhex-2-ene and 3-methylhex-3-ene in the final product mixture.

Bimolecular Elimination (E2) Mechanism

The E2 mechanism is a single-step, concerted reaction where the C-H and C-X bonds break simultaneously as the C=C double bond forms. libretexts.org This pathway is bimolecular, meaning its rate depends on the concentration of both the alkyl halide and the base. brainly.com

Role of Strong Bases in E2 Reactions

The E2 mechanism is strongly favored by the use of high concentrations of a strong, often sterically hindered, base. brainly.comutdallas.edu For this compound, typical reagents to promote an E2 reaction would include sodium ethoxide (C₂H₅ONa) in ethanol (B145695) or potassium hydroxide (B78521) (KOH) in alcohol, often with heating. infinitylearn.comaskfilo.comgauthmath.com

Stereoelectronic Requirements for E2 Elimination

The bimolecular elimination (E2) reaction is a concerted process, meaning all bond-breaking and bond-forming events occur in a single, simultaneous step. This mechanism imposes strict stereoelectronic requirements on the reacting substrate. For the reaction to proceed, the β-hydrogen (a hydrogen on the carbon adjacent to the one bearing the leaving group) and the leaving group must align in a periplanar fashion, meaning they lie in the same plane. chemistrysteps.com

There are two possible periplanar arrangements:

Syn-periplanar: The hydrogen and the leaving group are on the same side of the C-C bond.

Anti-periplanar: The hydrogen and the leaving group are on opposite sides of the C-C bond.

The E2 reaction overwhelmingly favors the anti-periplanar geometry. chemistrysteps.comlibretexts.org This conformation allows the orbitals of the hydrogen, the two carbons, and the leaving group to overlap effectively in the transition state. This alignment facilitates the smooth flow of electrons: the base removes the proton, the C-H bond electrons move to form the pi (π) bond, and the leaving group departs with its bonding electrons, all in one fluid step. The anti-periplanar arrangement corresponds to a staggered conformation, which is energetically more stable and therefore a lower-energy transition state compared to the eclipsed conformation of the syn-periplanar arrangement. libretexts.org

In the case of this compound, an acyclic molecule, the single bonds in the carbon chain have free rotation. This rotational freedom allows the C-C bonds to readily adopt the required anti-periplanar conformation between the chlorine atom at C3 and a β-hydrogen on either of the adjacent carbons (C2 or C4). askfilo.comaskfilo.com Consequently, the stereoelectronic requirement for E2 elimination is easily met for hydrogens on both sides of the leaving group.

Regioselectivity and Zaitsev's Rule in E2 Products

When an elimination reaction can yield two or more different constitutional isomers (regioisomers), the reaction is said to be regioselective. chemistrysteps.com For this compound, there are two distinct β-carbons with available hydrogens: carbon-2 (C2) and carbon-4 (C4). askfilo.comaskfilo.com This leads to the potential formation of two different alkene products.

Path A: Elimination of a proton from C2 results in the formation of 3-methyl-2-hexene (B101136) .

Path B: Elimination of a proton from C4 results in the formation of 3-methyl-3-hexene .

The regiochemical outcome of E2 reactions is generally governed by Zaitsev's Rule , which states that in an elimination reaction, the major product is the most stable, most highly substituted alkene. chemistrysteps.comlibretexts.org Alkene stability increases with the number of alkyl groups attached to the carbons of the double bond.

Analyzing the products from this compound:

3-methyl-2-hexene is a trisubstituted alkene (the carbons of the double bond are attached to three alkyl groups).

3-methyl-3-hexene is also a trisubstituted alkene.

Since both possible products have the same degree of substitution, Zaitsev's rule predicts that a mixture of both regioisomers will be formed. askfilo.com Furthermore, both of these alkenes can exist as stereoisomers (E/Z or cis/trans isomers), adding to the complexity of the product mixture. ontosight.ainist.gov The thermodynamically more stable trans (E) isomers are generally favored over the less stable cis (Z) isomers due to reduced steric strain. chemistrysteps.com Therefore, the reaction of this compound with a strong, non-bulky base like potassium hydroxide in ethanol is expected to produce a mixture of four possible alkenes.

Table 1: Potential E2 Elimination Products of this compound
Product NameStructureAlkene SubstitutionIsomer Type
(E)-3-methyl-2-hexeneCH₃-CH=C(CH₃)-CH₂-CH₂-CH₃TrisubstitutedMajor Stereoisomer
(Z)-3-methyl-2-hexeneCH₃-CH=C(CH₃)-CH₂-CH₂-CH₃TrisubstitutedMinor Stereoisomer
(E)-3-methyl-3-hexeneCH₃-CH₂-C(CH₃)=CH-CH₂-CH₃TrisubstitutedMajor Stereoisomer
(Z)-3-methyl-3-hexeneCH₃-CH₂-C(CH₃)=CH-CH₂-CH₃TrisubstitutedMinor Stereoisomer

Comparison of E1 and E2 Pathways for this compound

As a tertiary alkyl halide, this compound is capable of undergoing elimination by both the unimolecular (E1) and bimolecular (E2) mechanisms. quora.com The prevailing pathway is determined by the reaction conditions, particularly the strength of the base. masterorganicchemistry.comwordpress.com

The E2 pathway is favored by the use of a strong, concentrated base, such as alcoholic potassium hydroxide (KOH) or sodium ethoxide (NaOEt). brainly.com The reaction proceeds in a single, concerted step where the base abstracts a proton simultaneously with the departure of the chloride ion. libretexts.org The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base (Rate = k[substrate][base]). quora.com

The E1 pathway is favored under conditions with a weak base (which often doubles as the solvent, e.g., ethanol or water) and typically requires heat. masterorganicchemistry.comlibretexts.org It is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a stable tertiary carbocation (the 3-methyl-3-hexyl cation). libretexts.org In the second step, a weak base abstracts a proton from a carbon adjacent to the positive charge to form the double bond. The rate of the E1 reaction is dependent only on the concentration of the substrate (Rate = k[substrate]), as carbocation formation is the slow step. masterorganicchemistry.com A significant competing reaction in the E1 pathway is the SN1 reaction, where the weak base acts as a nucleophile and attacks the carbocation, leading to a mixture of elimination and substitution products. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Reactions for this compound
FeatureE1 PathwayE2 Pathway
MechanismTwo stepsOne step (concerted)
Rate LawRate = k[this compound] (Unimolecular)Rate = k[this compound][Base] (Bimolecular)
Base RequirementWeak base (e.g., H₂O, EtOH) and heatStrong, concentrated base (e.g., KOH, NaOEt)
IntermediateYes (tertiary carbocation)No (transition state only)
RegioselectivityStrongly favors Zaitsev's rule (most stable alkene)Favors Zaitsev's rule (can be influenced by base)
StereochemistryNo specific requirementRequires anti-periplanar geometry
Competing ReactionsSN1 substitution is commonSN2 substitution is possible but disfavored for tertiary halides

Stereochemical Aspects of 3 Chloro 3 Methylhexane

Identification of Chiral Centers in the Molecular Structure

A chiral center is a fundamental concept in stereochemistry, referring to an atom, typically carbon, that is bonded to four different groups. The presence of such a center renders a molecule chiral, meaning it is not superimposable on its mirror image.

In the molecular structure of 3-chloro-3-methylhexane, the carbon atom at the third position (C3) is a chiral center. This is because it is attached to four distinct substituents:

A chlorine atom (-Cl)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A propyl group (-CH₂CH₂CH₃)

The unique spatial arrangement of these four different groups around the C3 carbon atom is the source of the molecule's chirality.

Enantiomerism and Optical Isomerism of this compound

Due to the presence of a single chiral center, this compound can exist as a pair of stereoisomers known as enantiomers. vaia.com Enantiomers are molecules that are non-superimposable mirror images of each other. vaia.com These two forms have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.

This stereoisomerism gives rise to optical isomerism. Enantiomers have the ability to rotate the plane of plane-polarized light in equal but opposite directions, a property known as optical activity. vaia.com One enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)).

R/S Configuration Assignment

To distinguish between the two enantiomers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration of either R (from the Latin rectus, for right) or S (from the Latin sinister, for left) to the chiral center. The assignment is based on the atomic number of the atoms directly attached to the chiral carbon.

The priority of the substituents attached to the chiral center of this compound is determined as follows:

PrioritySubstituent GroupBasis for Priority Assignment
1 (Highest)-ClChlorine has the highest atomic number (17).
2-CH₂CH₂CH₃ (Propyl)The carbon of the propyl group is bonded to another carbon.
3-CH₂CH₃ (Ethyl)The carbon of the ethyl group is also bonded to another carbon, but the propyl group takes priority due to the longer chain.
4 (Lowest)-CH₃ (Methyl)The carbon of the methyl group is bonded only to hydrogen atoms.

To assign the configuration, the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer. If the sequence from the highest priority group (1) to the third-highest (3) proceeds in a clockwise direction, the configuration is R. If the direction is counterclockwise, the configuration is S.

Stereochemistry in Reaction Mechanisms

The stereochemistry of this compound significantly influences the outcomes of its chemical reactions.

Racemization During SN1 Hydrolysis of this compound

As a tertiary alkyl halide, this compound readily undergoes nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. A key step in this mechanism is the departure of the leaving group (chloride ion) to form a planar, sp²-hybridized carbocation intermediate.

When a chiral starting material like (S)-3-chloro-3-methylhexane undergoes hydrolysis, the nucleophile (water) can attack the planar carbocation from either face with nearly equal probability. brainly.com

Attack from the front side (the same side from which the leaving group departed) leads to a product with retention of the original configuration.

Attack from the back side leads to a product with an inverted configuration.

Theoretically, this would result in a 50:50 mixture of the two enantiomeric alcohol products, (R)- and (S)-3-methyl-3-hexanol. Such a mixture is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. brainly.com However, in practice, SN1 reactions often result in a slight excess of the inversion product. This is attributed to the formation of an intimate ion pair, where the departing leaving group temporarily shields one face of the carbocation, making the attack from the opposite side more favorable. vaia.com For the hydrolysis of this compound, a product mixture with an optical purity of 3.5% has been noted, indicating a slight excess of one enantiomer. vaia.comaskfilo.com This corresponds to a product distribution of 51.75% of the inverted product and 48.25% of the retained product. vaia.com

Stereospecificity and Stereoselectivity in Elimination Reactions

When treated with a strong base, this compound undergoes an elimination reaction (dehydrohalogenation), typically following an E2 mechanism, to form alkenes. brainly.comaskfilo.com The regiochemistry and stereochemistry of the products are of key interest.

Due to the presence of hydrogen atoms on different beta-carbons (carbons adjacent to the one bearing the chlorine), multiple alkene products can be formed. The primary products are:

3-methylhex-2-ene

3-methylhex-3-ene

2-ethyl-1-pentene (B13815229)

This type of reaction is stereoselective , meaning it favors the formation of the most stable (most substituted) alkene. According to Zaitsev's rule, the major product will be the alkene with the most alkyl substituents on the double-bond carbons. masterorganicchemistry.comlibretexts.org

Possible Alkene ProductDegree of SubstitutionPredicted Yield
3-methylhex-3-eneTetrasubstitutedMajor
3-methylhex-2-eneTrisubstitutedMinor
2-ethyl-1-penteneDisubstitutedMinor

Furthermore, for products like 3-methylhex-2-ene, the potential for cis (Z) and trans (E) isomers exists, introducing another layer of stereoisomerism into the reaction products. brainly.com The specific stereoisomer formed can depend on the stereochemistry of the starting material and the reaction conditions, which relates to the stereospecificity of the reaction.

Characterization of Enantiomeric Excess and Optical Purity

When a chemical reaction produces an unequal mixture of enantiomers, it is important to quantify this inequality. This is done through the concepts of enantiomeric excess (ee) and optical purity.

Enantiomeric Excess (ee): This is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers.

ee (%) = |(% of major enantiomer) - (% of minor enantiomer)|

Optical Purity: This is an experimentally determined value based on the specific rotation of the mixture. It is the ratio of the observed specific rotation of the sample to the specific rotation of the pure enantiomer.

Optical Purity (%) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100

For most practical purposes, enantiomeric excess and optical purity are considered to be numerically equal. As mentioned, the hydrolysis of this compound can yield a product with an optical purity of 3.5%. vaia.comaskfilo.com This allows for the calculation of the relative amounts of each enantiomer in the product mixture.

ParameterValue
Optical Purity / Enantiomeric Excess3.5%
% of Major (Inverted) Enantiomer51.75%
% of Minor (Retained) Enantiomer48.25%

The determination of enantiomeric excess is crucial in stereoselective synthesis and is typically measured using techniques such as polarimetry, chiral high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. researchgate.net

Theoretical and Computational Studies of 3 Chloro 3 Methylhexane Reactivity

Quantum Chemical Calculations for Reaction Intermediates

Quantum chemical calculations are instrumental in characterizing the structure and stability of reaction intermediates, such as the carbocation formed during SN1 and E1 reactions of 3-chloro-3-methylhexane. The hydrolysis of (S)-3-chloro-3-methylhexane, for instance, proceeds through an SN1 mechanism, which begins with the departure of the chloride ion to form a trigonal planar carbocation at the C3 position. brainly.com This carbocation is an essential intermediate whose stability dictates the reaction's progress.

The formation of this tertiary carbocation is a critical step. brainly.com Its planar geometry allows for nucleophilic attack from either face, which is a key factor in determining the stereochemistry of the products. brainly.compearson.com Computational models can accurately predict the geometry and electronic structure of this intermediate, providing insights into its reactivity.

Transition State Analysis of Substitution and Elimination Pathways

Transition state theory is fundamental to understanding reaction kinetics. Computational methods allow for the location and characterization of transition state structures, which represent the highest energy point along a reaction coordinate. For the hydrolysis of this compound, two principal transition states are of interest: TS1, corresponding to the C-Cl bond cleavage, and TS2, for the nucleophilic attack by water on the carbocation. brainly.com

The structure of TS1 involves a partially broken C-Cl bond, with the carbon atom beginning to adopt a more planar geometry. brainly.comlibretexts.org In contrast, TS2 depicts the formation of the new C-O bond as the water molecule approaches the carbocation. brainly.com The relative energies of these transition states determine the rate-limiting step of the reaction.

Similarly, for the E2 elimination reaction, which occurs in the presence of a strong base, the transition state involves the simultaneous breaking of the C-H and C-X (halide) bonds and the formation of the C=C double bond. brainly.com Computational analysis of this concerted mechanism helps to explain the regioselectivity and stereoselectivity of the elimination process.

Energy Profiles and Activation Barriers for SN1/E1 and E2 Reactions

Reaction energy profiles, or reaction coordinate diagrams, provide a visual representation of the energy changes that occur during a chemical reaction. These diagrams plot the potential energy of the system against the reaction coordinate, highlighting the energies of reactants, intermediates, transition states, and products.

For the SN1 reaction of this compound, the energy profile shows that the first step, the formation of the carbocation, is the rate-determining step and has the highest activation energy. libretexts.org Subsequent steps, such as the nucleophilic attack and deprotonation, have lower activation barriers. libretexts.org In contrast, the E2 reaction is a single-step process with one transition state. brainly.com

Computational chemistry can be used to calculate the activation energies (ΔG‡) for these pathways. For example, Density Functional Theory (DFT) calculations can estimate the activation energy for various reaction pathways, providing quantitative insights into reaction rates.

Molecular Dynamics Simulations of Solvation Effects

The solvent plays a crucial role in the outcome of substitution and elimination reactions. Molecular dynamics (MD) simulations are a powerful tool for studying the explicit interactions between the solute (this compound and its intermediates) and the surrounding solvent molecules. researchgate.netmdpi.com

In SN1 reactions, polar protic solvents are favored because they can stabilize both the departing leaving group and the carbocation intermediate through solvation. quora.com MD simulations can model the dynamic arrangement of solvent molecules around these charged species, providing a detailed picture of the solvation shell. researchgate.net These simulations can also be used to calculate the free energy of solvation, which is a critical thermodynamic parameter. researchgate.net The choice of solvent box and the initial velocities of the molecules are important considerations in setting up accurate simulations. nih.gov

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, which can aid in the characterization of reactants and products. For instance, the 13C NMR spectrum of 3-methylhexane (B165618), a related compound, shows seven unique carbon signals, and similar predictions can be made for this compound. acs.org

Conformational analysis is another area where computational chemistry is highly valuable. By calculating the energies of different spatial arrangements of the atoms (conformers), the most stable conformation can be identified. csus.edu For a flexible molecule like this compound, understanding its preferred conformation is important as it can influence its reactivity. Newman projections and sawhorse structures are often used to visualize these different conformations. csus.edu The presence of a chiral center at the C3 position also means that this compound exists as a pair of enantiomers, (R)- and (S)-3-chloro-3-methylhexane, which have distinct three-dimensional arrangements. vaia.comnih.gov

Environmental Fate and Degradation of Alkyl Halides Including 3 Chloro 3 Methylhexane

Atmospheric Degradation Pathways

Once released into the atmosphere, alkyl halides like 3-chloro-3-methylhexane are subject to chemical reactions that determine their persistence and potential to contribute to air pollution. ontosight.ai The primary atmospheric degradation for many volatile organic compounds (VOCs), including branched alkanes and their halogenated derivatives, is initiated by reactions with atmospheric oxidants.

In certain environments, particularly in marine or polluted coastal areas where chlorine atom (Cl•) concentrations can be significant, reactions with these radicals can be a major atmospheric sink for alkanes and their derivatives. researchgate.net The reaction proceeds via the abstraction of a hydrogen atom from the alkyl halide, leading to the formation of an alkyl radical and hydrogen chloride (HCl).

For the parent compound, 3-methylhexane (B165618), the reaction with chlorine atoms is a significant degradation pathway. researchgate.net Research has measured the rate constant for the reaction of Cl atoms with 3-methylhexane at room temperature (298 K) and atmospheric pressure. researchgate.net

CompoundRate Constant (cm³/molecule·s)Source
3-Methylhexane(3.09 ± 0.31) × 10⁻¹⁰ researchgate.net

This interactive table provides data on the reaction rate constant between 3-Methylhexane and Chlorine atoms.

The presence of a chlorine atom on the tertiary carbon in this compound would influence the rates of hydrogen abstraction from different positions on the molecule compared to its non-halogenated parent, 3-methylhexane. The tertiary hydrogen, which is typically reactive, is replaced by a chlorine atom, meaning abstraction will occur from primary or secondary C-H bonds.

The oxidation of volatile organic compounds (VOCs) by chlorine radicals is known to produce semi-volatile products that can partition into the particle phase, forming secondary organic aerosols (SOA). nih.gov These aerosols can have significant impacts on air quality and climate. ontosight.ai

Studies on the parent compound, 3-methylhexane, have shown that its reaction with chlorine atoms leads to the formation of both gas-phase and particle-phase products. researchgate.net The SOA yield from this reaction has been quantified, indicating that the atmospheric oxidation of such branched alkanes contributes to aerosol loading. researchgate.net

Precursor VOCOxidantSOA Yield (%)Source
3-MethylhexaneCl•7.96 ± 0.89 researchgate.net

This interactive table presents the Secondary Organic Aerosol (SOA) yield from the reaction of 3-Methylhexane with Chlorine atoms.

The atmospheric lifetime of an alkyl halide is determined by the sum of its loss rates from all significant degradation processes, including reaction with Cl•, OH radicals, and photolysis. The estimated atmospheric lifetime of 3-methylhexane with respect to reaction with Cl atoms ranges from 6.92 to 89.90 hours, depending on the ambient Cl• concentration. researchgate.net This suggests that the reaction with chlorine atoms can be the most important atmospheric degradation pathway for such branched alkanes, impacting their degradation on a regional scale. researchgate.net For comparison, the atmospheric lifetime of another halogenated hydrocarbon, methyl chloroform (B151607) (CH₃CCl₃), with respect to OH radicals is estimated to be 4.8 ± 0.3 years. osti.gov

Biodegradation and Chemical Hydrolysis in Environmental Systems

In aquatic and soil environments, the fate of this compound is primarily governed by its resistance to biodegradation and its susceptibility to chemical hydrolysis.

Research on the biodegradation of related compounds indicates that molecular structure plays a significant role. For instance, 3-methylhexane demonstrates greater resistance to biodegradation under methanogenic conditions than 2-methylhexane, highlighting how the position of a methyl group can influence microbial attack. evitachem.com This suggests that branched and substituted alkanes like this compound may be relatively persistent against microbial degradation.

Conversely, as a tertiary alkyl halide, this compound is susceptible to chemical hydrolysis via an SN1 (unimolecular nucleophilic substitution) mechanism. libretexts.orgbrainly.com In this two-step reaction, the carbon-chlorine bond breaks first, forming a planar tertiary carbocation intermediate. libretexts.orglibretexts.org Water, acting as a nucleophile, can then attack this intermediate from either side. libretexts.org If the starting material is a single enantiomer, such as (S)-3-chloro-3-methylhexane, this process typically leads to a racemic or near-racemic mixture of the corresponding (R)- and (S)-3-methyl-3-hexanol products. brainly.comlibretexts.orgchegg.com This racemization occurs because the planar carbocation loses the stereochemical information of the starting material. libretexts.org

Environmental Impact Assessment of Halogenated Hydrocarbons

Halogenated hydrocarbons as a class pose several environmental challenges due to their potential toxicity, persistence, and ability to bioaccumulate. sustainability-directory.comsustainability-directory.com The release of these compounds into the environment can lead to the contamination of air, water, and soil. ontosight.aiontosight.ai

Many halogenated hydrocarbons are resistant to degradation, allowing them to persist in the environment for long periods. sustainability-directory.comsustainability-directory.com This persistence increases the likelihood of exposure for both wildlife and humans. sustainability-directory.com Some halogenated compounds can accumulate in the fatty tissues of organisms and become more concentrated up the food chain, a process known as bioaccumulation and biomagnification. sustainability-directory.combohrium.com

Advanced Analytical Methodologies in the Study of 3 Chloro 3 Methylhexane

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 3-chloro-3-methylhexane, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Discrimination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals provide a wealth of information. For instance, the methyl group at the chiral center (C3) would exhibit a distinct singlet, while the protons on the adjacent methylene (B1212753) groups would show complex multiplets due to coupling with neighboring protons.

¹³C NMR complements the proton data by providing the number of non-equivalent carbon atoms and their chemical environment. The carbon atom bonded to the chlorine atom (C3) would appear at a characteristic downfield chemical shift due to the electronegativity of the halogen.

While standard NMR is achiral, specialized chiral discriminating agents or chiral solvating agents can be introduced to differentiate between the (R) and (S) enantiomers of this compound. researchgate.netresearchgate.net These agents form transient diastereomeric complexes with the enantiomers, leading to separate NMR signals for each. researchgate.net Advanced NMR techniques, such as those exploiting the coupling of electric and magnetic dipoles, are also being developed for direct chiral discrimination without the need for derivatizing agents. d-nb.infonih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values and may vary based on the solvent and experimental conditions.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
CH₃ (on C3) ~1.5 (singlet) ~30
CH₂ (on C2) Multiplet ~40
CH₃ (on C1) Triplet ~10
CH₂ (on C4) Multiplet ~40
CH₂ (on C5) Multiplet ~25
CH₃ (on C6) Triplet ~14

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and fragmentation pattern of this compound. nih.govlibretexts.org When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (134.65 g/mol ). nih.govnist.gov

The molecular ion of this compound is often unstable and undergoes fragmentation, yielding a characteristic pattern of daughter ions. libretexts.org Common fragmentation pathways for alkyl halides include the loss of the halogen atom and cleavage of carbon-carbon bonds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum, which is a definitive indicator of a chlorine-containing compound.

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Significance
134/136 [C₇H₁₅Cl]⁺ Molecular ion peak (M⁺ and M+2)
99 [C₇H₁₅]⁺ Loss of Chlorine radical
69 [C₅H₉]⁺ Fragmentation of the alkyl chain

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in this compound. nist.govup.ac.za The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum is based on changes in polarizability. up.ac.za

For this compound, the IR spectrum would prominently feature C-H stretching and bending vibrations. docbrown.info The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, providing evidence for the presence of the chloro group.

Raman spectroscopy is also sensitive to the vibrations of the carbon skeleton and can provide complementary information to the IR spectrum. researchgate.net The combination of both techniques offers a more complete picture of the vibrational modes of the molecule. up.ac.za

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H stretching (alkane) 2850-2960 Strong
C-H bending (alkane) 1375-1450 Medium

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are paramount for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. nih.govmdpi.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

A variety of columns can be used for the analysis of alkyl halides, with the choice depending on the specific separation requirements. mdpi.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. The retention time from the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum confirms its identity.

Chiral Chromatography for Enantiomeric Separation and Quantification

Since this compound is a chiral molecule, separating its enantiomers is crucial, particularly in pharmaceutical or biological contexts. vaia.com Chiral chromatography is the most effective method for achieving this separation. uzh.chlibretexts.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and, thus, their separation. libretexts.org

Alternatively, a chiral mobile phase additive can be used with a standard achiral column. libretexts.org The development of effective chiral separation methods is essential for studying the distinct properties and activities of each enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common approach for the enantiomeric separation of such compounds. researchgate.net

Table 4: Mentioned Compounds

Compound Name
This compound
(R)-3-chloro-3-methylhexane
(S)-3-chloro-3-methylhexane
3-methyl-3-hexanol (B1585239)
2-methylhexane
3-phenyl-3-methylhexane
potassium permanganate
chromic acid
chlorine
bromine
methyl iodide
ethyl iodide
(2-chloroethyl)benzene
(2-bromoethyl)benzene
(2-iodoethyl)benzene
benzene
toluene
methanol (B129727)
acetic acid
water
2-(4-(N,N,N-trimethyl)-butyl)-5-dodecylfuryl bromide
dipalmitoylphophatidil-choline
1-heptanesulfonic acid
dimethyl sulfoxide
dimethyl formamide
acetonitrile
dimethyl acetamide
dichloromethane
bromochlorofluoroiodomethane
1,1,1-trifluoropropan-2-ol
thalidomide
3-chloro-3-methylpentane
sodium hydrosulfide
thiourea
hydrogen peroxide
dithiothreitol
2-chloropentane
2-methyl-3-bromohexane
1,3-dichlorobutane
2-chloro-1,1,1-trifluoro-3-methylbutane
3-bromo-3-methylhexane
methane
silver nitrate
ethanol (B145695)
phosphorus(III) iodide
phosphoric acid
fluorobenzene
toluene-d8
chlorobenzene-d5
allyl chloride
1,3-dichloro-1,1,2,2,3-pentafluoropropane
2,3-dimethylbutane
benzaldehyde
acetophenone
N-nitrosodimethylamine
pyridine
2-fluorophenol
phenol-d6
phenol
aniline
bis(2-chloroethyl)ether
2-chlorophenol-d4
2-chlorophenol
1,3-dichlorobenzene
1,4-dichlorobenzene-d4
1,4-dichlorobenzene
benzyl alcohol
1,2-dichlorobenzene-d4
1,2-dichlorobenzene
2-methylphenol
bis(2-chloroisopropyl)ether
N-nitroso-di-n-propylamine
4-methylphenol
hexachloroethane
nitrobenzene-d5
nitrobenzene
isophorone
2-nitrophenol
2,4-dimethylphenol
bis(2-chloroethoxy)methane
benzoic acid
2,4-dichlorophenol
1,2,4-trichlorobenzene
naphthalene-d8
naphthalene
4-chloroaniline
hexachlorobutadiene
4-chloro-3-methylphenol
2-methylnaphthalene
hexachlorocyclopentadiene
2,4,6-trichlorophenol
2,4,5-trichlorophenol
2-fluorobiphenyl
2-chloronaphthalene
2-nitroaniline
dimethyl phthalate
2,6-dinitrotoluene
acenaphthylene

Advanced Reaction Monitoring Techniques

The study and optimization of chemical reactions involving this compound, such as its synthesis via nucleophilic substitution or its subsequent use in elimination reactions, benefit significantly from advanced reaction monitoring techniques. These methods, often categorized under Process Analytical Technology (PAT), allow for real-time, in-situ analysis of reacting systems. This provides detailed insights into reaction kinetics, the formation of intermediates and byproducts, and allows for precise control over reaction parameters to maximize yield and selectivity. researchgate.net Monitoring can be performed using in-line techniques, where a probe is inserted directly into the reaction vessel, or on-line methods, where a side stream is automatically sampled and analyzed. researchgate.net

Spectroscopic and chromatographic methods are the cornerstones of advanced monitoring for the synthesis and reactions of this compound.

In-situ Spectroscopic Analysis

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for real-time reaction monitoring as they provide a molecular fingerprint of the components within a reaction mixture. horiba.com

FT-IR Spectroscopy : Particularly when using an Attenuated Total Reflectance (ATR) probe, FT-IR spectroscopy can directly track the progress of the synthesis of this compound from 3-methyl-3-hexanol. stackexchange.com The reaction progress is monitored by observing the decrease in the concentration of the reactant and the simultaneous increase in the concentration of the product. This is achieved by tracking the characteristic vibrational frequencies of functional groups. For instance, the broad O-H stretching band of the starting alcohol will diminish as the reaction proceeds, while peaks corresponding to the C-Cl bond of the product will emerge.

Table 1: Key IR Absorptions for Monitoring the Synthesis of this compound

Compound Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Observation During Reaction
3-Methyl-3-hexanol O-H Stretching ~3350 (broad) Signal decreases
3-Methyl-3-hexanol C-O Stretching ~1150 Signal decreases

Raman Spectroscopy : Raman spectroscopy offers complementary information to IR and is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. horiba.commt.com It is sensitive to symmetric bonds and can effectively monitor changes in carbon backbone structures, such as the formation of a C=C double bond during elimination reactions of this compound. mt.comlibretexts.org In the synthesis reaction, the disappearance of reactant peaks and the appearance of product-specific Raman shifts would be tracked. For a subsequent dehydrohalogenation reaction to form 3-methyl-3-hexene, the key change would be the emergence of a strong C=C stretching signal.

Table 2: Characteristic Raman Shifts for Monitoring Reactions of this compound

Compound Bond Vibrational Mode Typical Raman Shift (cm⁻¹) Observation During Reaction
This compound C-Cl Stretching ~650-750 Signal decreases (in elimination)

Online Chromatographic and Mass Spectrometry Techniques

For quantitative analysis of complex mixtures containing starting materials, products, and byproducts, online chromatography is an invaluable tool. chemrxiv.org

Online High-Performance Liquid Chromatography (HPLC) : Online HPLC systems can be configured to automatically withdraw aliquots from a reaction, quench the reaction to halt its progress, and inject the sample into the HPLC for analysis. mt.com This technique provides detailed quantitative data on the concentration of each species over time. chemrxiv.orgchromatographyonline.com For the SN1 synthesis of this compound, online HPLC can precisely measure the concentrations of 3-methyl-3-hexanol, this compound, and potential elimination byproducts, allowing for detailed kinetic modeling. chemrxiv.orgmt.com

Table 3: Example Online HPLC Data for Monitoring the Synthesis of this compound

Time (min) 3-Methyl-3-hexanol Conc. (M) This compound Conc. (M) 3-Methyl-3-hexene Conc. (M)
0 1.00 0.00 0.00
10 0.65 0.32 0.03
20 0.42 0.54 0.04
30 0.27 0.68 0.05

Online Mass Spectrometry (MS) : Coupling a mass spectrometer to a reactor allows for the rapid detection of reaction components based on their mass-to-charge (m/z) ratio. researchgate.net This technique is highly sensitive and can identify not only stable molecules but also short-lived intermediates, providing deep mechanistic insights. researchgate.netresearchgate.net For the synthesis of this compound, online MS could monitor the depletion of the protonated alcohol and the appearance of the product. It would be particularly useful for detecting the transient carbocation intermediate central to the SN1 mechanism, a species difficult to observe with other methods. researchgate.netmasterorganicchemistry.com

Table 4: Key Mass-to-Charge Ratios (m/z) for Online MS Monitoring

Species Formula Role Expected m/z
3-Methyl-3-hexanol (Protonated) C₇H₁₇O⁺ Reactant 117.1
3-Methylhex-2-ylium cation C₇H₁₅⁺ Intermediate 99.1

These advanced monitoring techniques provide a comprehensive understanding of the chemical transformations involving this compound, enabling chemists to optimize reaction conditions for efficiency, safety, and purity.

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
3-Methyl-3-hexanol
3-Methyl-3-hexene
Hydrogen Chloride

Derivatives and Analogues of 3 Chloro 3 Methylhexane in Organic Chemistry

Structure-Reactivity Relationships in Branched Alkyl Halides

The reactivity of an alkyl halide is profoundly influenced by its structure. For branched compounds like 3-chloro-3-methylhexane, the steric and electronic effects arising from its framework are paramount in determining the pathways of its chemical transformations.

As a tertiary alkyl halide, the carbon atom bonded to the chlorine (the alpha-carbon) is also bonded to three other carbon atoms (a methyl, an ethyl, and a propyl group). This arrangement has two significant consequences:

Steric Hindrance : The bulky alkyl groups surrounding the reactive center create significant steric hindrance. chemicalnote.comspcmc.ac.in This crowding physically obstructs the backside attack required for a bimolecular nucleophilic substitution (SN2) reaction to occur. spcmc.ac.inmasterorganicchemistry.com Consequently, tertiary alkyl halides like this compound are considered unreactive towards the SN2 mechanism. spcmc.ac.inchemistryhall.com

Carbocation Stability : In contrast, the structure of this compound is ideal for unimolecular reactions (SN1 and E1) that proceed through a carbocation intermediate. When the C-Cl bond breaks, it forms a tertiary carbocation (3-methylhexan-3-yl cation). This intermediate is relatively stable due to two main electronic effects:

Inductive Effect : The three alkyl groups attached to the positively charged carbon are electron-donating, pushing electron density towards the carbocation and helping to disperse the positive charge. chemistrysteps.comfiveable.me

Hyperconjugation : The sigma electrons from adjacent C-H bonds can overlap with the empty p-orbital of the carbocation, further delocalizing the positive charge and increasing stability. chemistrysteps.comlibretexts.org The more alkyl groups present, the greater the potential for hyperconjugation. chemistrysteps.com

The stability of carbocations follows the order: tertiary > secondary > primary. fiveable.melibretexts.org This trend directly correlates with the reactivity of alkyl halides in SN1 reactions, where the formation of the carbocation is the slow, rate-determining step. masterorganicchemistry.comchemistrysteps.com Therefore, tertiary halides like this compound react fastest via the SN1 pathway. masterorganicchemistry.comquora.com

Table 1: Comparison of Reactivity in SN1 and SN2 Reactions for Alkyl Halides
Alkyl Halide TypeExampleSN1 ReactivitySN2 ReactivityPrimary Mechanism
Primary (1°)1-ChlorobutaneVery Slow (unstable carbocation)Fast (low steric hindrance)SN2
Secondary (2°)2-ChlorobutaneSlowSlow (sterically hindered)SN1 or SN2 (depends on conditions)
Tertiary (3°)This compoundFast (stable carbocation)No Reaction (severe steric hindrance)SN1 / E1

Synthesis and Reactivity of Related Hexane Derivatives

Synthesis

This compound can be synthesized through the hydrohalogenation of specific alkenes. This reaction involves the addition of hydrogen chloride (HCl) across a double bond. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the chlorine atom adds to the more substituted carbon, leading to the formation of the stable tertiary carbocation intermediate. libretexts.org Two suitable alkene precursors for the high-yield synthesis of this compound are:

3-Methylhex-2-ene

3-Methylhex-3-ene chegg.com

Alternatively, it can be prepared by reacting 3-methyl-3-hexanol (B1585239) with hydrogen chloride. chemicalbook.com

Reactivity

The characteristic reactions of this compound are nucleophilic substitution (SN1) and elimination (E1 and E2), with the specific outcome depending on the nature of the nucleophile and the reaction conditions. brainly.ingauthmath.com

Substitution (SN1) : In the presence of a weak nucleophile and a polar protic solvent (like water or an alcohol), this compound readily undergoes SN1 substitution. For instance, reaction with methanol (B129727) yields a mixture of (R)- and (S)-3-methoxy-3-methylhexane. brainly.in The reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a racemic or partially racemic mixture if the starting material is chiral. libretexts.orgdoubtnut.cominfinitylearn.com

Elimination (E1/E2) : When treated with a strong base, particularly at elevated temperatures, elimination reactions are favored. gauthmath.comchegg.com For example, reacting this compound with hot, alcoholic potassium hydroxide (B78521) (KOH) or sodium ethoxide (C₂H₅ONa) leads to dehydrohalogenation, producing a mixture of alkene isomers. gauthmath.comdoubtnut.com The major product is typically the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. masterorganicchemistry.com Possible alkene products from the elimination of this compound include:

3-Methylhex-3-ene (Zaitsev product)

3-Methylhex-2-ene (Zaitsev product)

(E/Z isomers are possible for these alkenes)

2-Ethyl-1-pentene (B13815229) (Hofmann product)

The reactivity patterns observed for this compound are analogous to other tertiary halides, such as 3-chloro-3-methylpentane, which also yields a mixture of substitution and elimination products when reacting with a base. chegg.com

Impact of Halogen Identity on Reaction Pathways

The identity of the halogen atom in an alkyl halide significantly affects the reaction rate, primarily through its role as a leaving group. The rate-determining step of both SN1 and E1 reactions involves the cleavage of the carbon-halogen (C-X) bond. libretexts.org The more stable the resulting halide anion (X⁻), the better it is as a leaving group, and the faster the reaction.

Leaving group ability is inversely related to basicity: weaker bases are better leaving groups. pressbooks.pubdalalinstitute.com For the halogens, the basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻), meaning the leaving group ability increases.

Leaving Group Ability: I⁻ > Br⁻ > Cl⁻ > F⁻ pressbooks.pubmsu.edu

This trend is due to the larger size and greater polarizability of the iodide ion, which allows it to better stabilize the negative charge. msu.edu Consequently, for analogues of this compound, the reactivity towards SN1/E1 reactions increases as we move from chlorine to bromine to iodine. Alkyl iodides are generally the most reactive alkyl halides. msu.edu

Table 2: Influence of Halogen on Reactivity of 3-Halo-3-methylhexane
CompoundLeaving GroupC-X Bond Strength (kJ/mol)Relative SN1/E1 Rate
3-Fluoro-3-methylhexaneF⁻ (Poor)~450Very Low
This compoundCl⁻ (Good)~340Moderate
3-Bromo-3-methylhexaneBr⁻ (Very Good)~285High
3-Iodo-3-methylhexaneI⁻ (Excellent)~215Very High

Note: Bond strength values are approximate for a generic tertiary C-X bond.

While the halogen's identity has a major impact on the rate of reaction, it does not typically change the preferred pathway for a tertiary halide. libretexts.org 3-Bromo-3-methylhexane and 3-iodo-3-methylhexane will still predominantly undergo SN1 and E1 reactions, just faster than their chloro- counterpart.

Exploration of Functional Group Interconversions

Functional group interconversion is a central concept in organic synthesis, and tertiary alkyl halides like this compound are useful precursors for various other functional groups. ijrpr.com

Conversion to Alcohols: The hydrolysis of this compound by reacting it with water (a weak nucleophile) in a polar solvent leads to the formation of 3-methyl-3-hexanol. chemistrysteps.comucalgary.ca This transformation occurs via an SN1 mechanism. libretexts.org The use of a strong base like hydroxide (OH⁻) is generally avoided for synthesizing tertiary alcohols from tertiary halides, as it strongly favors the competing E2 elimination reaction to form alkenes. chemistrysteps.comucalgary.ca

Conversion to Ethers: Similarly, reacting this compound with an alcohol (ROH) as the solvent and nucleophile (a process called solvolysis) produces an ether. masterorganicchemistry.com For example, using ethanol (B145695) would yield 3-ethoxy-3-methylhexane via an SN1 mechanism. The Williamson ether synthesis, which employs a strong nucleophile (an alkoxide, RO⁻), is not effective for tertiary alkyl halides because the strong basicity of the alkoxide leads almost exclusively to elimination products. masterorganicchemistry.combyjus.com

Conversion to Alkenes: The most efficient way to convert this compound into alkenes is through an elimination reaction. doubtnut.combyjus.com This is achieved by heating the alkyl halide with a strong, non-nucleophilic, or sterically hindered base, such as potassium tert-butoxide or sodium ethoxide in ethanol. doubtnut.comchemistrysteps.com This dehydrohalogenation reaction typically follows an E2 mechanism with a strong base or an E1 mechanism under neutral, heated conditions, yielding a mixture of alkene isomers as described in section 9.2. gauthmath.comck12.org

Table 3: Functional Group Interconversions of this compound
Reagent(s)ConditionsPrimary MechanismProduct(s)
H₂OPolar solventSN13-Methyl-3-hexanol
CH₃OH (Methanol)Polar solventSN13-Methoxy-3-methylhexane
C₂H₅OH (Ethanol)Polar solventSN13-Ethoxy-3-methylhexane
KOH / EthanolHeatE2 / E13-Methylhex-2-ene, 3-Methylhex-3-ene, etc.
NaOC₂H₅ (Sodium Ethoxide)HeatE23-Methylhex-2-ene, 3-Methylhex-3-ene, etc.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of alkyl halides has evolved significantly from traditional methods like alkane halogenation and alcohol substitution. ijrpr.com Future research on 3-chloro-3-methylhexane is likely to focus on developing new synthetic methodologies that offer greater control over selectivity, particularly enantioselectivity. Given that this compound possesses a chiral center at the C3 position, the ability to synthesize a specific enantiomer, either (R)-3-chloro-3-methylhexane or (S)-3-chloro-3-methylhexane, is of high value. vaia.comnih.gov

Current methods, such as the reaction of 3-methyl-3-hexanol (B1585239) with hydrogen chloride, often result in a racemic mixture. chemicalbook.comucsd.edu Future synthetic strategies could involve:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one enantiomer over the other. This remains a significant challenge for the direct chlorination of tertiary alcohols or alkanes.

Enzyme-Catalyzed Reactions: Utilizing enzymes, which are inherently chiral, to perform stereospecific halogenation or substitution reactions. acs.org Enzymes can react with one site of a molecule with high specificity, potentially eliminating the need for protecting groups. acs.org

Novel Reagent Development: Designing new chlorinating agents that can differentiate between the enantiotopic faces of a prochiral carbocation intermediate or a prochiral substrate.

The demand for enantiomerically pure compounds in various fields, including medicinal chemistry and materials science, drives the need for these advanced synthetic methods. ijrpr.comvaia.com

Deeper Mechanistic Understanding Through Advanced Computational Models

While the SN1 and E1 reactions of tertiary alkyl halides like this compound are canonical examples in organic chemistry, a deeper, quantitative understanding of their reaction mechanisms is still an active area of research. ucsd.edu Advanced computational chemistry, particularly density functional theory (DFT) calculations, offers a powerful tool to probe the intricate details of these reaction pathways. ggckondagaon.intechscience.com

Future computational studies on this compound could focus on:

Transition State Analysis: Precisely calculating the geometries and energies of transition states for both substitution (SN1) and elimination (E1) reactions. This can help in predicting the ratio of products under various conditions.

Solvent Effects: Modeling the explicit role of solvent molecules in stabilizing the carbocation intermediate and influencing the reaction pathway. Comparing reaction rates in different solvents, such as polar protic versus polar aprotic, can be elucidated through computational models.

Stereochemical Outcomes: Simulating the nucleophilic attack on the planar carbocation intermediate to understand the factors that may lead to slight deviations from a perfect racemic mixture in the product. ucsd.edu While non-enzymatic SN1 reactions generally lead to racemization, subtle interactions could favor one enantiomer slightly. ucsd.edu

These computational insights, when correlated with experimental kinetic data, can provide a comprehensive picture of the reaction dynamics, guiding the design of more efficient and selective reactions. ggckondagaon.in

Investigation of Green Chemistry Principles in Halogenated Alkane Synthesis and Reactions

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. ijrpr.comopenstax.org The synthesis and reactions of halogenated alkanes, including this compound, are prime candidates for the application of these principles. bdu.ac.inedu.krd Future research will likely aim to make the lifecycle of this compound more sustainable.

Green Chemistry PrincipleApplication to this compound Synthesis & Reactions
Waste Prevention Designing synthetic routes with high atom economy to minimize the formation of byproducts. acs.orgopenstax.org
Atom Economy Favoring addition reactions over substitution or elimination reactions where possible. Catalytic routes are superior to stoichiometric ones. acs.orgnih.gov
Less Hazardous Chemical Syntheses Using less toxic reagents and generating products with minimal toxicity. openstax.org
Safer Solvents and Auxiliaries Replacing volatile halogenated organic solvents with greener alternatives like water, supercritical CO2, or conducting reactions in solvent-free conditions. bdu.ac.in
Design for Energy Efficiency Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.orgopenstax.org
Use of Renewable Feedstocks Exploring biosynthetic pathways or using raw materials derived from renewable biomass to produce the parent alkane or alcohol. openstax.orgbdu.ac.in
Reduce Derivatives Avoiding the use of protecting groups during synthesis, which can be achieved through highly selective catalysts like enzymes. acs.orgopenstax.org
Catalysis Using catalytic reagents in place of stoichiometric ones to increase efficiency, reduce waste, and allow for catalyst recycling. edu.krdnih.gov

By integrating these principles, the environmental footprint associated with the production and use of this compound can be significantly reduced.

Exploration of this compound as a Building Block in Complex Molecule Synthesis

Alkyl halides are fundamental building blocks in organic synthesis due to their versatile reactivity. ijrpr.com As a tertiary alkyl halide, this compound can serve as a precursor to a tertiary carbocation or as a substrate for elimination reactions, making it a potentially useful intermediate in the synthesis of more complex molecules. ijrpr.com

Future research could explore its utility in a variety of transformations:

Reaction TypePotential Application of this compound
Nucleophilic Substitution (SN1) Introduction of a 3-methyl-3-hexyl group into a target molecule by reacting with various nucleophiles to form alcohols, ethers, and other derivatives. ucsd.edu
Elimination (E1) Controlled synthesis of alkenes, such as 3-methyl-2-hexene (B101136) and 3-methyl-3-hexene, which can then be used in further synthetic transformations like additions or oxidations.
Organometallic Coupling Formation of Grignard reagents or other organometallic species, although this can be challenging with tertiary halides. These could then be used in carbon-carbon bond-forming reactions.
Friedel-Crafts Alkylation Using this compound to alkylate aromatic rings, introducing a bulky tertiary alkyl group, though carbocation rearrangements must be considered.

The chiral nature of this compound adds another dimension to its potential as a building block. vaia.com If an enantiomerically enriched sample can be synthesized, it could be used in the asymmetric synthesis of complex natural products or pharmaceuticals where specific stereochemistry is crucial. vaia.com

Role of this compound in Pedagogical Organic Chemistry Research

This compound already serves as an excellent model compound for teaching fundamental concepts in organic chemistry. vaia.comvaia.com Its future role in pedagogical research can be expanded by using it as a substrate to illustrate both established and emerging chemical principles.

Pedagogical ConceptApplication of this compound
Stereochemistry Demonstrating the concepts of chirality, enantiomers, and optical activity, as the molecule contains a chiral center. vaia.comvaia.com Molecular modeling exercises can help students visualize its 3D structure. vaia.com
Reaction Mechanisms Serving as a classic example for comparing and contrasting SN1 and E1 reaction pathways, including carbocation stability, solvent effects, and product distributions (e.g., Zaitsev's rule for elimination). ucsd.edu
Kinetics Used in undergraduate laboratory experiments to study the kinetics of solvolysis reactions, allowing students to determine reaction rates and understand the factors affecting them.
Green Chemistry A case study for applying the 12 Principles of Green Chemistry, where students can analyze traditional synthetic routes and propose greener alternatives. openstax.org
Computational Chemistry Introducing students to the use of computational tools to model reaction intermediates, transition states, and predict reaction outcomes, bridging theoretical concepts with modern research practices. ggckondagaon.in

By designing new experiments and computational modules around this compound, educators can provide students with a more comprehensive and modern understanding of organic chemistry. dokumen.pubopenstax.org

Q & A

Q. What strategies evaluate the environmental persistence of this compound?

  • Methodological Answer :
  • Biodegradation Assays : OECD 301 tests measure mineralization rates in soil/water systems.
  • Ecotoxicology : Acute toxicity studies on Daphnia magna or algae (OECD 202/201) quantify LC₅₀ values.
  • Photolysis Studies : Expose to UV light and track degradation via LC-MS/MS .

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Reactant of Route 1
3-Chloro-3-methylhexane
Reactant of Route 2
3-Chloro-3-methylhexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.